2-(3-methylphenyl)-N-propylquinoline-4-carboxamide
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Overview
Description
2-(3-methylphenyl)-N-propylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-propylquinoline-4-carboxamide typically involves the reaction of 3-methylphenylamine with a quinoline derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce the corresponding alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-phenylindoles: These compounds share a similar structural framework and have been studied for their biological activities.
3-methylphenylalanine derivatives: These compounds also contain the 3-methylphenyl group and have shown various biological activities.
Uniqueness
2-(3-methylphenyl)-N-propylquinoline-4-carboxamide is unique due to its specific quinoline framework and the presence of the 3-methylphenyl and N-propyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2O/c1-3-11-21-20(23)17-13-19(15-8-6-7-14(2)12-15)22-18-10-5-4-9-16(17)18/h4-10,12-13H,3,11H2,1-2H3,(H,21,23) |
InChI Key |
KTRCTYZWWCOLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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